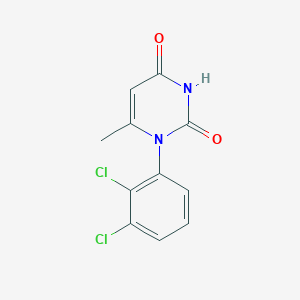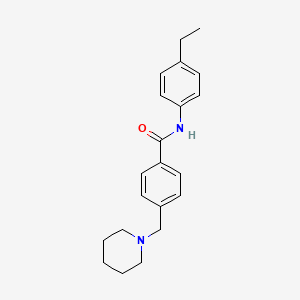![molecular formula C17H16ClN5O2S B4434759 N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434759.png)
N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Descripción general
Descripción
N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) and triggers an inflammatory response. TLR4 signaling has been implicated in the pathogenesis of various diseases, including sepsis, cancer, and autoimmune disorders. TAK-242 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide selectively targets the intracellular domain of TLR4 and inhibits its downstream signaling pathways. Specifically, N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide blocks the recruitment of adaptor proteins, such as MyD88 and TRIF, which are required for the activation of downstream signaling pathways. This results in the inhibition of the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and the suppression of TLR4-mediated immune responses.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the activation of immune cells, such as macrophages and dendritic cells. N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has also been shown to reduce organ damage and improve survival in preclinical models of sepsis. In cancer, N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy by suppressing TLR4-mediated tumor-promoting inflammation. In autoimmune disorders, N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to reduce disease severity by inhibiting TLR4-mediated activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is its specificity for TLR4 signaling, which allows for selective inhibition of TLR4-mediated immune responses without affecting other signaling pathways. N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is also relatively easy to synthesize and has a good safety profile. However, one of the limitations of N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is its low solubility, which can make it difficult to administer in vivo. In addition, N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has a relatively short half-life, which may limit its efficacy in some applications.
Direcciones Futuras
There are several future directions for the development and application of N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the evaluation of N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide in clinical trials for the treatment of sepsis, cancer, and autoimmune disorders. In addition, there is a need for further research to elucidate the mechanisms of N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide's action and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for the development of novel TLR4 inhibitors with improved pharmacokinetic properties and selectivity profiles.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been extensively studied in preclinical models of various diseases, including sepsis, cancer, and autoimmune disorders. In sepsis, N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to improve survival and reduce organ damage by blocking TLR4 signaling and inhibiting the production of pro-inflammatory cytokines. In cancer, N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy by suppressing TLR4-mediated tumor-promoting inflammation. In autoimmune disorders, N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to reduce disease severity by inhibiting TLR4-mediated activation of immune cells.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-13-8-6-12(7-9-13)23-17(20-21-22-23)26-11-10-16(24)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWWQNZYWKHKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
![N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4434688.png)
![tert-butyl 3-[(cyclopropylamino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4434695.png)
![4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434703.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4434707.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4434717.png)
![N-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434725.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)

![8-(1,3-benzodioxol-5-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434789.png)

![4-(ethylthio)-7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434801.png)
![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4434815.png)